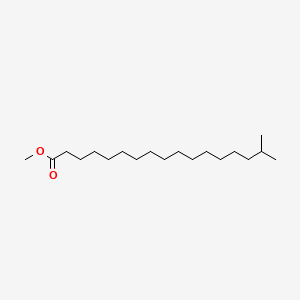

Methyl 16-methylheptadecanoat

Description

Properties

IUPAC Name |

methyl 16-methylheptadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-18(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(20)21-3/h18H,4-17H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDQIFKKWPMBNOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401027738 | |

| Record name | Methyl 16-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5129-61-3, 68517-10-2 | |

| Record name | Methyl 16-methylheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 16-methylheptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129613 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068517102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl 16-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401027738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl isostearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.383 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 16-METHYLHEPTADECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B9VP4H2JC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Anteiso-Branched Fatty Acids in Bacterial Physiology and Pathogenesis: A Focus on 16-Methylheptadecanoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs), particularly those of the anteiso series, are crucial components of the cell membranes of many bacterial species, playing a vital role in maintaining membrane fluidity, stress tolerance, and virulence. This technical guide provides an in-depth examination of the biological significance of 16-methylheptadecanoic acid (anteiso-C18:0) and its class of anteiso-branched fatty acids (anteiso-BFAs) in bacteria. While the methyl ester form, Methyl 16-methylheptadecanoate, is frequently utilized as an analytical standard in gas chromatography-mass spectrometry for fatty acid profiling, its specific biological functions within bacteria are not extensively documented. This guide will, therefore, focus on the well-characterized roles of the parent fatty acid, 16-methylheptadecanoic acid, and the broader class of anteiso-BFAs. We will delve into their biosynthesis, their critical function in modulating membrane biophysics in response to environmental cues, and their emerging role as signaling molecules that influence bacterial pathogenesis. Detailed experimental protocols and quantitative data are presented to provide a comprehensive resource for researchers in the field.

Introduction: The Significance of Branched-Chain Fatty Acids in Bacteria

Bacterial cell membranes are dynamic structures primarily composed of phospholipids, which contain a diverse array of fatty acid acyl chains. Unlike the straight-chain fatty acids commonly found in eukaryotes, many bacteria incorporate significant proportions of branched-chain fatty acids (BCFAs) into their membranes. BCFAs are categorized into two main series: iso-branched, with a methyl group on the penultimate carbon from the acyl chain terminus, and anteiso-branched, with a methyl group on the antepenultimate carbon.

Anteiso-BFAs, including 16-methylheptadecanoic acid (anteiso-C18:0), are particularly important for bacteria inhabiting environments with fluctuating conditions. The methyl branch in the anteiso position introduces a kink in the acyl chain, which disrupts tight packing of the phospholipid molecules in the membrane. This disruption leads to a lower melting point and increased membrane fluidity compared to their straight-chain or iso-branched counterparts. This "homeoviscous adaptation" is critical for bacterial survival and function in response to stressors such as low temperature and pH changes.[1][2][3]

Recent evidence also points towards a role for anteiso-BFAs beyond membrane structural integrity, suggesting their involvement in regulating virulence factor production and contributing to the overall pathogenesis of certain bacteria.[1][4]

Biosynthesis of Anteiso-Branched Fatty Acids

The biosynthesis of anteiso-BFAs diverges from that of straight-chain fatty acids at the initial priming step. The pathway relies on the availability of specific branched-chain amino acid precursors.

The synthesis of odd-numbered anteiso-BFAs, such as anteiso-C15:0 and anteiso-C17:0, is initiated with the precursor 2-methylbutyryl-CoA, which is derived from the amino acid isoleucine.[5][6] The synthesis of even-numbered anteiso-BFAs is less common but can occur. The key enzymes and steps in the biosynthesis of anteiso-C18:0 are outlined below:

-

Precursor Formation: The pathway begins with the conversion of isoleucine to 2-methylbutyryl-CoA. This conversion is catalyzed by a series of enzymes, including a branched-chain amino acid aminotransferase and the branched-chain α-keto acid dehydrogenase (BKD) complex.[4][7]

-

Initiation of Fatty Acid Synthesis: The 2-methylbutyryl-CoA serves as a primer for the fatty acid synthase (FASII) system. The β-ketoacyl-ACP synthase III (FabH) catalyzes the initial condensation reaction between the primer and malonyl-ACP.[5]

-

Elongation Cycles: The subsequent elongation of the fatty acid chain proceeds through the typical FASII cycle, involving sequential reactions catalyzed by β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ), and enoyl-ACP reductase (FabI). With each cycle, the acyl chain is extended by two carbons derived from malonyl-CoA.[5]

The final chain length of the fatty acid is determined by the termination of the elongation cycles.

Biological Roles of Anteiso-Branched Fatty Acids

Modulation of Membrane Fluidity and Stress Response

The primary and most well-characterized role of anteiso-BFAs is the maintenance of optimal membrane fluidity in response to environmental stress.

-

Cold Adaptation: At low temperatures, bacterial membranes tend to become more rigid. To counteract this, many bacteria increase the proportion of anteiso-BFAs in their membrane phospholipids. The lower phase transition temperature of anteiso-BFAs helps to maintain the membrane in a fluid state, which is essential for the function of membrane-embedded proteins and transport systems.[3][8] For example, in Listeria monocytogenes, a decrease in growth temperature leads to a significant increase in the proportion of anteiso-C15:0 and anteiso-C17:0.[2]

-

pH Stress Tolerance: The composition of BCFAs in the membrane also plays a role in adapting to pH stress. In Listeria monocytogenes, alkaline conditions lead to an increase in the proportion of anteiso-BFAs, while acidic conditions favor a decrease. Supplementation with an anteiso-BFA precursor can alleviate the growth defects of pH-sensitive mutants at adverse pH levels, highlighting the importance of these fatty acids in pH adaptation.[2]

Role in Bacterial Virulence

Emerging evidence indicates that anteiso-BFAs are not merely structural components but also play a role in bacterial pathogenesis.

-

Resistance to Host Defenses: In Listeria monocytogenes, a high content of anteiso-BFAs in the cell membrane enhances resistance to antimicrobial peptides and peptidoglycan hydrolases, which are key components of the host's innate immune response within the phagosome.[1]

-

Regulation of Virulence Factor Production: The fatty acid composition of the membrane can influence the production of critical virulence factors. In L. monocytogenes, alterations in BFA composition have been shown to impact the production of listeriolysin O (LLO), a pore-forming toxin essential for the escape of the bacterium from the phagosome.[1][4] This suggests a link between membrane properties and the regulation of virulence gene expression.

Quantitative Data on Anteiso-BFA Composition

The relative abundance of different fatty acids in bacterial membranes can be quantified using gas chromatography-mass spectrometry (GC-MS) of fatty acid methyl esters (FAMEs). The following table summarizes representative data on the fatty acid composition of Listeria monocytogenes grown under different conditions.

| Fatty Acid | % of Total Fatty Acids at 37°C | % of Total Fatty Acids at 5°C | Reference |

| iso-C14:0 | 1.5 | 2.8 | [2] |

| iso-C15:0 | 10.2 | 5.6 | [2] |

| anteiso-C15:0 | 48.5 | 65.1 | [2] |

| iso-C16:0 | 4.1 | 2.9 | [2] |

| C16:0 | 1.8 | 1.2 | [2] |

| iso-C17:0 | 3.2 | 1.5 | [2] |

| anteiso-C17:0 | 28.1 | 18.2 | [2] |

| Other | 2.6 | 2.7 | [2] |

Table 1: Changes in the fatty acid composition of Listeria monocytogenes in response to growth temperature.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by GC-MS

This protocol describes the general steps for the extraction, methylation, and analysis of fatty acids from bacterial cultures.

1. Cell Culture and Harvesting:

-

Grow bacterial cultures to the desired growth phase under specific experimental conditions (e.g., different temperatures, pH).

-

Harvest the cells by centrifugation.

-

Wash the cell pellet with a suitable buffer to remove residual media components.

2. Lipid Extraction:

-

Resuspend the cell pellet in a mixture of chloroform (B151607) and methanol (B129727) (typically 1:1 or 2:1 v/v).

-

Vortex thoroughly to ensure complete lipid extraction.

-

Separate the organic and aqueous phases by centrifugation.

-

Collect the lower organic phase containing the lipids.

3. Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add a methylation reagent, such as 0.5 M sodium methoxide (B1231860) in methanol or anhydrous 1.25 M HCl in methanol.

-

Incubate at a suitable temperature (e.g., 50°C) to allow for the conversion of fatty acids to their methyl esters.

-

Quench the reaction by adding an acid (e.g., glacial acetic acid) or water.

4. FAME Extraction:

-

Extract the FAMEs into an organic solvent, typically hexane (B92381).

-

Vortex and centrifuge to separate the phases.

-

Collect the upper hexane layer containing the FAMEs.

5. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5ms).

-

Use an appropriate temperature program to separate the different FAMEs based on their boiling points and polarity.

-

Detect and identify the FAMEs using a mass spectrometer.

-

Quantify the relative abundance of each fatty acid by integrating the peak areas in the chromatogram.

Potential Signaling Roles of Anteiso-Branched Fatty Acids

While the role of anteiso-BFAs in membrane fluidity is well-established, there is growing interest in their potential as signaling molecules. In Staphylococcus aureus, fatty acids have been shown to act as signals that control the production of virulence factors by inactivating a membrane-bound sensor kinase.[9] Although this has not been directly demonstrated for 16-methylheptadecanoic acid, the influence of anteiso-BFA composition on virulence factor production in Listeria monocytogenes suggests a similar signaling or regulatory role.[1][4]

The mechanism by which fatty acids exert their signaling effects is an active area of research. It is hypothesized that changes in membrane fluidity and lipid microdomain organization, induced by alterations in the fatty acid profile, could allosterically regulate the activity of membrane-associated signaling proteins.

Conclusion and Future Directions

Anteiso-branched fatty acids, including 16-methylheptadecanoic acid, are integral to the physiology and survival of many bacterial species. Their primary role in maintaining membrane fluidity allows bacteria to adapt to a wide range of environmental conditions. Furthermore, their emerging role in virulence suggests that the enzymes involved in their biosynthesis could be attractive targets for the development of novel antimicrobial agents.

Future research should focus on elucidating the specific signaling pathways through which anteiso-BFAs regulate gene expression and virulence. A deeper understanding of these mechanisms could open new avenues for therapeutic intervention against pathogenic bacteria. While the biological role of Methyl 16-methylheptadecanoate itself remains to be determined, the significance of its parent fatty acid in bacterial biology is undeniable.

References

- 1. Fatty Acids Regulate Stress Resistance and Virulence Factor Production for Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]

- 4. Branched-chain fatty acids promote Listeria monocytogenes intracellular infection and virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exogenous Fatty Acid Metabolism in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 7. scispace.com [scispace.com]

- 8. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Understanding fatty acids as signaling molecules for virulence factor production | St. Jude Research [stjude.org]

The Ubiquitous Presence of Methyl 16-Methylheptadecanoate in the Microbial World: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 16-methylheptadecanoate, the methyl ester of 16-methylheptadecanoic acid (isostearic acid), is an iso-branched-chain fatty acid (BCFA) that plays a crucial role in the physiology and adaptation of a wide array of microorganisms. As integral components of cell membranes, BCFAs are vital for maintaining membrane fluidity and function, particularly in response to environmental stressors. This technical guide delves into the natural occurrence of methyl 16-methylheptadecanoate and its parent fatty acid in various microorganisms, provides detailed experimental protocols for its identification and quantification, and explores the biosynthetic pathways leading to its formation. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biology and potential applications of this ubiquitous microbial metabolite.

Natural Occurrence of 16-Methylheptadecanoic Acid in Microorganisms

16-Methylheptadecanoic acid, an iso C18:0 fatty acid, is a common constituent of the cellular lipids of numerous bacterial species. Branched-chain fatty acids, including both iso- and anteiso- forms, are particularly abundant in Gram-positive bacteria, where they can comprise a significant portion of the total fatty acid content.[1][2][3] Their presence is a key chemotaxonomic marker used in the identification and classification of bacteria.[2]

While direct quantification of the methyl ester form in vivo is less common as fatty acids are typically analyzed as their methyl esters following extraction and derivatization, the presence of 16-methylheptadecanoic acid is indicative of the potential for methyl 16-methylheptadecanoate to be present or readily formed.

Several notable microbial genera are known to produce significant amounts of branched-chain fatty acids, including the C18:0 iso-fatty acid:

-

Micrococcus species: A bacterium identified as a Micrococcus species isolated from Lake Pomorie in Bulgaria was found to produce 16-methyl-8(Z)-heptadecenoic acid, a closely related unsaturated analogue.[6] The genus Micrococcus is known to contain branched-chain fatty acids.[7]

-

Streptomyces species: These filamentous bacteria are another group known to synthesize a diverse array of branched-chain fatty acids.

-

Marine Microorganisms: Various marine bacteria also feature branched-chain fatty acids as part of their lipid profiles, which is an adaptation to their specific environmental conditions.

-

Microalgae: The microalga Scenedesmus intermedius has been reported to produce methyl 16-methylheptadecanoate as one of its fatty acid methyl esters with potential antimicrobial properties.

Quantitative Data on the Abundance of Iso-C18:0 Fatty Acids in Microorganisms

The following table summarizes the relative abundance of iso-branched C18:0 fatty acids (16-methylheptadecanoic acid) in selected microorganisms, as reported in the literature. It is important to note that fatty acid composition can vary significantly depending on growth conditions such as temperature, pH, and nutrient availability.

| Microorganism | Relative Abundance of iso-C18:0 (%) | Reference(s) |

| Bacillus subtilis | Present, but not a major component | [5] |

| Moderately thermophilic Bacillus spp. | Detected in various isolates | [4] |

| Streptomyces spp. | Present in various species | [8] |

Experimental Protocols

The identification and quantification of methyl 16-methylheptadecanoate from microbial sources typically involve the extraction of total cellular lipids, followed by transesterification to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation

This protocol is a standard method for the extraction and derivatization of fatty acids from bacterial cells.[1][9][10]

Materials:

-

Bacterial cell pellet (from culture)

-

Reagent 1: Saponification reagent (45 g NaOH, 150 ml methanol, 150 ml distilled water)[1]

-

Reagent 2: Methylation reagent (325 ml 6.0 N HCl, 275 ml methanol)[1]

-

Reagent 3: Extraction solvent (1:1 [v/v] hexane:methyl tert-butyl ether)[1]

-

Reagent 4: Base wash solution (10.8 g NaOH in 900 ml distilled water)[1]

-

Glass tubes with Teflon-lined caps

-

Water bath

-

Vortex mixer

-

Centrifuge

-

Pipettes

-

Gas chromatography vials

Procedure:

-

Harvesting: Collect approximately 40 mg of bacterial cells from a fresh culture plate into a clean glass tube.[1]

-

Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes, with vigorous vortexing for 5-10 seconds after the first 5 minutes.[1] This step hydrolyzes the lipids to release the fatty acids as sodium salts.

-

Methylation: Cool the tubes and add 2.0 ml of Reagent 2. Seal and vortex briefly. Heat at 80°C for 10 minutes.[1] This acid-catalyzed methylation converts the fatty acid salts to their volatile methyl esters.

-

Extraction: Cool the tubes and add 1.25 ml of Reagent 3. Seal and mix by gentle inversion for 10 minutes.[1] This partitions the FAMEs into the organic phase.

-

Phase Separation: Centrifuge the tubes to separate the phases.

-

Base Wash: Transfer the upper organic phase to a new tube and add 3.0 ml of Reagent 4. Mix for 5 minutes.[1] This step removes any remaining acidic residues.

-

Sample Collection: After the phases separate, transfer the upper organic layer containing the FAMEs to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for FAME analysis (e.g., HP-5ms, DB-5ms)

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, ramp to 250°C at 4°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 550.

Identification:

-

Methyl 16-methylheptadecanoate is identified by its retention time and its characteristic mass spectrum, which should be compared to a known standard or a reference library (e.g., NIST). The mass spectrum will show a molecular ion peak (M+) at m/z 298 and characteristic fragmentation patterns for a branched-chain fatty acid methyl ester.

Biosynthesis and Signaling Pathways

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of branched-chain fatty acids like 16-methylheptadecanoic acid utilizes precursors from branched-chain amino acid (BCAA) metabolism.[11][12][13] The pathway is a variation of the fatty acid synthase II (FASII) system found in bacteria.

The key steps are:

-

Primer Synthesis: The synthesis is initiated with a branched short-chain acyl-CoA primer derived from the catabolism of BCAAs like leucine (B10760876), isoleucine, or valine. For iso-fatty acids, the primer is typically derived from leucine (isovaleryl-CoA) or valine (isobutyryl-CoA).[13]

-

Elongation: The primer is then elongated by the sequential addition of two-carbon units from malonyl-ACP, catalyzed by the enzymes of the FASII system.

-

Termination: The elongation process continues until the final chain length is achieved, in this case, 18 carbons for 16-methylheptadecanoic acid.

Caption: Biosynthesis of 16-methylheptadecanoic acid.

Signaling Pathways

Currently, there is limited direct evidence for methyl 16-methylheptadecanoate acting as a specific signaling molecule. However, fatty acids, in general, are known to play roles in cellular signaling. In bacteria, changes in the fatty acid composition of the cell membrane, including the ratio of branched-chain to straight-chain fatty acids and the degree of unsaturation, are critical for adapting to environmental changes. This membrane remodeling can, in turn, influence the activity of membrane-bound proteins involved in signaling cascades.

It is plausible that the abundance of specific BCFAs like 16-methylheptadecanoic acid could be part of a broader sensory mechanism that allows bacteria to respond to stimuli such as temperature shifts, pH changes, and the presence of antimicrobial compounds. Further research is needed to elucidate any direct signaling roles of this molecule.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for the analysis of methyl 16-methylheptadecanoate from a microbial culture.

Caption: Workflow for FAME analysis.

Conclusion

Methyl 16-methylheptadecanoate, arising from its parent fatty acid, is a significant and widespread lipid component in the microbial kingdom. Its prevalence, particularly in Gram-positive bacteria, underscores its fundamental role in maintaining the integrity and functionality of the cell membrane. The detailed protocols provided in this guide offer a robust framework for the reliable identification and quantification of this and other fatty acid methyl esters. While its direct role in signaling remains an area for future investigation, understanding the biosynthesis and occurrence of methyl 16-methylheptadecanoate provides valuable insights into microbial physiology, adaptation, and chemotaxonomy. This knowledge is not only crucial for fundamental microbiology but also holds potential for applications in drug development, where microbial fatty acid biosynthesis pathways are attractive targets for novel antimicrobial agents.

References

- 1. gcms.cz [gcms.cz]

- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. primescholars.com [primescholars.com]

- 5. researchgate.net [researchgate.net]

- 6. Total synthesis of the novel bacterial fatty acid 16-methyl-8(Z)-heptadecenoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bacdive.dsmz.de [bacdive.dsmz.de]

- 8. ijfans.org [ijfans.org]

- 9. Quantification of Bacterial Fatty Acids by Extraction and Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

- 12. journals.asm.org [journals.asm.org]

- 13. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

The Microbial Forge: An In-depth Technical Guide to the Synthesis of Branched-Chain Fatty Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are key components of the cell membranes of many bacterial species, influencing membrane fluidity, permeability, and the organism's ability to adapt to diverse environmental conditions. Unlike the straight-chain fatty acids predominantly found in eukaryotes, BCFAs possess methyl branches, typically near the terminus of the acyl chain, classifying them as either iso or anteiso structures. The unique biosynthetic pathways leading to these molecules present potential targets for novel antimicrobial drug development. This technical guide provides a comprehensive overview of the core synthesis pathways of BCFAs in microbes, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Synthesis Pathway of Branched-Chain Fatty Acids

The biosynthesis of BCFAs diverges from that of straight-chain fatty acids primarily at the initiation stage, utilizing branched-chain short-chain acyl-CoAs as primers instead of acetyl-CoA. These primers are derived from the catabolism of branched-chain amino acids (BCAAs): valine, leucine, and isoleucine. The overall pathway is a part of the Type II fatty acid synthase (FASII) system, a dissociated system of enzymes found in bacteria.

The key steps in the synthesis are:

-

Transamination of BCAAs: The initial step involves the removal of the amino group from valine, leucine, or isoleucine by a branched-chain amino acid aminotransferase (BCAT) , producing the corresponding α-keto acids: α-ketoisovalerate, α-ketoisocaproate, and α-keto-β-methylvalerate.

-

Oxidative Decarboxylation: The branched-chain α-keto acids are then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKAD) complex to form their respective acyl-CoA primers.[1]

-

α-ketoisovalerate → Isobutyryl-CoA (primer for iso-even-numbered BCFAs)

-

α-ketoisocaproate → Isovaleryl-CoA (primer for iso-odd-numbered BCFAs)

-

α-keto-β-methylvalerate → 2-Methylbutyryl-CoA (primer for anteiso-odd-numbered BCFAs)

-

-

Initiation of Fatty Acid Synthesis: The branched-chain acyl-CoA primers are utilized by β-ketoacyl-acyl carrier protein synthase III (FabH) , which catalyzes the initial condensation reaction with malonyl-ACP. The substrate specificity of FabH is a critical determinant of the type of BCFAs a microbe can produce.[2]

-

Elongation Cycles: Following the initial condensation, the growing acyl chain undergoes successive rounds of elongation, with each cycle adding two carbon units from malonyl-CoA. These cycles are catalyzed by the core enzymes of the FASII system: β-ketoacyl-ACP synthase (FabB/F), β-ketoacyl-ACP reductase (FabG), β-hydroxyacyl-ACP dehydratase (FabZ/A), and enoyl-ACP reductase (FabI).

Signaling Pathway Diagram

Caption: Overview of the branched-chain fatty acid synthesis pathway.

Data Presentation

Table 1: Kinetic Parameters of FabH from Different Bacterial Species

| Bacterial Species | Substrate (Acyl-CoA) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Staphylococcus aureus | Isobutyryl-CoA | 0.32 | 0.095 | 296,875 | He & Reynolds, 2002 |

| Butyryl-CoA | 2.32 | 0.127 | 54,741 | He & Reynolds, 2002 | |

| Acetyl-CoA | 6.18 | 0.048 | 7,767 | He & Reynolds, 2002 | |

| Bacillus subtilis (FabH1) | Isovaleryl-CoA | - | - | - | Choi et al., 2000 |

| Isobutyryl-CoA | - | - | - | Choi et al., 2000 | |

| Acetyl-CoA | - | - | - | Choi et al., 2000 | |

| Bacillus subtilis (FabH2) | Isovaleryl-CoA | - | - | - | Choi et al., 2000 |

| Isobutyryl-CoA | - | - | - | Choi et al., 2000 | |

| Acetyl-CoA | - | - | - | Choi et al., 2000 |

Table 2: Branched-Chain Fatty Acid Composition in Selected Bacteria

| Bacterial Species | Growth Temp. (°C) | iso-C14:0 (%) | iso-C15:0 (%) | anteiso-C15:0 (%) | iso-C16:0 (%) | iso-C17:0 (%) | anteiso-C17:0 (%) | Reference |

| Bacillus subtilis | 37 | 1.8 | 27.4 | 45.2 | 4.3 | 7.6 | 13.7 | Suutari & Laakso, 1994 |

| Listeria monocytogenes | 37 | - | 10.1 | 63.8 | - | 4.9 | 21.2 | Annous et al., 1997 |

| Staphylococcus aureus | 37 | - | 10.9 | 36.9 | - | 13.5 | 18.2 | Singh et al., 2007 |

| Xanthomonas campestris | 30 | - | 13.2 | 2.4 | - | - | - | Yang et al., 2017[3] |

Experimental Protocols

Protocol 1: In Vitro Assay for β-Ketoacyl-ACP Synthase III (FabH) Activity

This protocol is adapted from Choi et al. (2000) and measures the condensation of an acyl-CoA primer with [2-14C]malonyl-ACP.[2]

Materials:

-

Purified FabH enzyme

-

Purified Acyl Carrier Protein (ACP)

-

Purified Malonyl-CoA:ACP transacylase (FabD)

-

Purified β-ketoacyl-ACP reductase (FabG)

-

[2-14C]malonyl-CoA

-

Acyl-CoA primers (isobutyryl-CoA, isovaleryl-CoA, 2-methylbutyryl-CoA, acetyl-CoA)

-

NADPH

-

Sodium phosphate (B84403) buffer (100 mM, pH 7.0)

-

β-mercaptoethanol

-

Tricarboxylic acid (TCA), 10%

-

Scintillation cocktail and counter

-

Whatman 3MM filter discs

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture (40 µL final volume):

-

25 µM ACP

-

1 mM β-mercaptoethanol

-

70 µM [2-14C]malonyl-CoA (specific activity adjusted as needed)

-

45 µM of the desired acyl-CoA primer

-

0.2 µg FabD

-

100 µM NADPH

-

0.2 µg FabG

-

100 mM Sodium phosphate buffer (pH 7.0)

-

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified FabH enzyme to the reaction mixture.

-

Incubation: Incubate the reaction at 37°C for 10-20 minutes.

-

Reaction Termination and Precipitation: Stop the reaction by adding 10 µL of 10% TCA.

-

Filtration: Spot a 35 µL aliquot of the reaction mixture onto a Whatman 3MM filter disc.

-

Washing: Wash the filter discs three times with cold 10% TCA to remove unincorporated radiolabeled substrate.

-

Drying and Counting: Dry the filter discs and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific activity of the enzyme based on the amount of radiolabel incorporated over time.

Protocol 2: Analysis of Cellular Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from bacterial cells for analysis by GC-MS.

Materials:

-

Bacterial cell pellet

-

Saponification reagent (15% w/v NaOH in 50% methanol)

-

Methylation reagent (6 N HCl in methanol)

-

Extraction solvent (1:1 hexane:methyl tert-butyl ether)

-

Base wash solution (0.3 M NaOH)

-

Anhydrous sodium sulfate (B86663)

-

GC vials

Procedure:

-

Cell Harvesting: Centrifuge a bacterial culture and collect the cell pellet. Wash the pellet with sterile saline.

-

Saponification: Resuspend the cell pellet in 1 mL of saponification reagent. Heat at 100°C for 30 minutes with occasional vortexing to lyse the cells and saponify the lipids.

-

Methylation: Cool the sample and add 2 mL of methylation reagent. Heat at 80°C for 10 minutes to convert the fatty acids to their volatile methyl esters.

-

Extraction: Cool the sample and add 1.25 mL of extraction solvent. Vortex for 10 minutes to extract the FAMEs into the organic phase.

-

Phase Separation: Centrifuge to separate the phases. Transfer the upper organic phase to a new tube.

-

Base Wash: Add 3 mL of base wash solution to the organic phase. Vortex for 5 minutes to remove any remaining acidic components.

-

Final Extraction: Centrifuge and transfer the upper organic phase to a clean GC vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.

-

GC-MS Analysis: Analyze the FAMEs by GC-MS. Identify individual fatty acids based on their retention times and mass spectra compared to known standards. Quantify the relative abundance of each fatty acid by integrating the peak areas.

Experimental Workflow Visualization

Caption: Experimental workflow for the analysis of branched-chain fatty acids.

Conclusion

The synthesis of branched-chain fatty acids is a fundamental process in many bacteria, contributing significantly to their environmental adaptability and survival. The key enzymes in this pathway, particularly the branched-chain α-keto acid dehydrogenase complex and β-ketoacyl-ACP synthase III (FabH), represent promising targets for the development of novel antimicrobial agents. A thorough understanding of the kinetics and substrate specificities of these enzymes, as well as the resulting cellular fatty acid profiles, is crucial for designing effective inhibitors. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to investigate this vital microbial pathway, paving the way for new discoveries in microbiology and drug development.

References

- 1. Common Enzymes of Branched-Chain Amino Acid Catabolism in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. β-Ketoacyl-Acyl Carrier Protein Synthase III (FabH) Is a Determining Factor in Branched-Chain Fatty Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Biological Functions of ilvC in Branched-Chain Fatty Acid Synthesis and Diffusible Signal Factor Family Production in Xanthomonas campestris [frontiersin.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Isostearate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of methyl isostearate (CAS No. 68517-10-2). It is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this branched-chain fatty acid ester. This document summarizes key quantitative data, details relevant experimental protocols for its characterization, and explores its applications, particularly within the pharmaceutical industry.

Introduction

Methyl isostearate is the methyl ester of isostearic acid, a C18 saturated fatty acid with a branched methyl group. This branching distinguishes it from its linear isomer, methyl stearate, resulting in significantly different physical properties, most notably a lower melting point and viscosity. These characteristics make methyl isostearate a versatile ingredient in various industrial applications, including cosmetics, lubricants, and increasingly, in pharmaceutical formulations as an excipient and penetration enhancer. This guide focuses specifically on methyl isostearate, providing detailed technical information to support its evaluation and use in research and development.

Chemical Identity

| Identifier | Value |

| Chemical Name | Methyl isostearate |

| Synonyms | Isooctadecanoic acid, methyl ester; Methyl 16-methylheptadecanoate |

| CAS Number | 68517-10-2[1][2][3][4][5][6][7] |

| Molecular Formula | C₁₉H₃₈O₂[1][2][3][4] |

| Molecular Weight | 298.51 g/mol [1][3][4] |

| Chemical Structure | A branched-chain fatty acid methyl ester. The most common isomer is methyl 16-methylheptadecanoate. |

Physical Properties

The physical properties of methyl isostearate are largely influenced by its branched-chain structure, which disrupts the close packing of the molecules, leading to a lower melting point and viscosity compared to its straight-chain counterpart, methyl stearate.

| Property | Value | Source |

| Appearance | Colorless to slightly yellow, oily liquid | General Knowledge |

| Boiling Point | 340.7 °C (estimated)[1] | ChemNet[1] |

| Flash Point | 162.2 °C (estimated)[1] | ChemNet[1] |

| Density | 0.862 g/cm³ (estimated)[1] | ChemNet[1] |

| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and acetone.[8] | Guidechem[8] |

Chemical Properties

Methyl isostearate, as an ester, exhibits chemical properties typical of this functional group, including susceptibility to hydrolysis and transesterification.

| Property | Description |

| Saponification Value | This value is a measure of the average molecular weight of the fatty acids in the ester. A higher saponification value indicates a lower molecular weight. For methyl isostearate, this value is crucial for quality control and for reactions such as soap and surfactant production. |

| Acid Value | The acid value indicates the amount of free fatty acids present in the ester, which can be a measure of its purity and degradation. A lower acid value is generally desirable. |

| Iodine Value | As a saturated fatty acid ester, the iodine value of pure methyl isostearate should be close to zero. This test measures the degree of unsaturation and is a key parameter for assessing purity and stability against oxidation. |

| Stability | Methyl isostearate is relatively stable under normal conditions. However, like other esters, it can undergo hydrolysis in the presence of strong acids or bases and at elevated temperatures. It is also susceptible to oxidation over long-term storage, although less so than unsaturated esters. |

| Reactivity | The primary reaction of methyl isostearate is hydrolysis of the ester bond. It can also undergo transesterification in the presence of an alcohol and a catalyst. |

Experimental Protocols

This section outlines the general methodologies for determining the key chemical properties of methyl isostearate. These protocols can be adapted for specific laboratory settings and equipment.

Determination of Saponification Value

Principle: The saponification value is determined by refluxing a known weight of the methyl isostearate sample with an excess of alcoholic potassium hydroxide (B78521) (KOH) solution. The unreacted KOH is then titrated with a standard solution of hydrochloric acid (HCl).

Methodology:

-

Weigh accurately about 2 grams of the methyl isostearate sample into a 250 mL flask.

-

Add 25 mL of 0.5 N alcoholic KOH solution.

-

Connect the flask to a reflux condenser and heat the mixture in a boiling water bath for 30-60 minutes to ensure complete saponification.

-

Cool the flask to room temperature and add a few drops of phenolphthalein (B1677637) indicator.

-

Titrate the excess KOH with a standardized 0.5 N HCl solution until the pink color disappears.

-

Perform a blank titration without the sample.

-

The saponification value (SV) is calculated using the following formula: SV = [(B - S) x N x 56.1] / W Where:

-

B = volume of HCl required for the blank (mL)

-

S = volume of HCl required for the sample (mL)

-

N = normality of the HCl solution

-

56.1 = molecular weight of KOH ( g/mol )

-

W = weight of the sample (g)

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Principle: GC-MS is a powerful analytical technique for separating and identifying the components of a mixture. For methyl isostearate, it can be used to confirm its identity, assess its purity, and identify any impurities.

Methodology:

-

Sample Preparation: Dilute a small amount of the methyl isostearate sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

GC-MS System: Use a gas chromatograph equipped with a capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a polar or mid-polar column). The GC is coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.

-

Chromatographic Separation: The components of the sample are separated based on their boiling points and interaction with the stationary phase of the column. A typical temperature program would involve an initial hold at a lower temperature, followed by a ramp to a higher temperature to elute all components.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

-

Data Analysis: The retention time from the chromatogram and the mass spectrum are used to confirm the identity and purity of methyl isostearate.

Potential Signaling Pathway and Biological Activity

While direct evidence for methyl isostearate's involvement in specific signaling pathways is limited, its nature as a branched-chain fatty acid ester suggests potential interactions with pathways related to lipid metabolism and cellular signaling. A class of structurally related endogenous lipids, branched fatty acid esters of hydroxy fatty acids (FAHFAs), have been shown to possess anti-diabetic and anti-inflammatory properties.[9][10][11] These FAHFAs can activate G protein-coupled receptors (GPCRs) such as GPR40 (also known as Free Fatty Acid Receptor 1), which is involved in insulin (B600854) secretion and glucose homeostasis.[9][10]

Given that methyl isostearate is a branched-chain fatty acid ester, it is plausible to hypothesize that it or its metabolites could interact with similar GPCRs, potentially influencing downstream signaling cascades. This remains an area for further research. The diagram below illustrates a hypothetical pathway based on the known actions of other branched-chain fatty acid esters.

Synthesis and Manufacturing

The synthesis of methyl isostearate typically involves the esterification of isostearic acid with methanol (B129727).

A common laboratory-scale synthesis protocol is as follows:

-

Isostearic acid and an excess of methanol are charged into a round-bottom flask.

-

A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

The mixture is heated to reflux for several hours to drive the esterification reaction to completion.

-

After cooling, the reaction mixture is washed with water to remove the catalyst and excess methanol, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the methyl isostearate is purified by vacuum distillation.[8][12]

Applications in Drug Development

The unique physical properties of methyl isostearate make it a valuable excipient in pharmaceutical formulations, particularly for topical and transdermal drug delivery.

-

Penetration Enhancer: The branched structure of methyl isostearate can disrupt the highly ordered lipid lamellae of the stratum corneum, thereby increasing the permeation of active pharmaceutical ingredients (APIs) through the skin.[13]

-

Emollient and Solvent: Its oily nature and good solvency for many lipophilic drugs make it an excellent vehicle in creams, lotions, and ointments. It can improve the feel and spreadability of topical formulations.

-

Solubilizer: For poorly water-soluble drugs, methyl isostearate can act as a lipid-based solubilizer in oral formulations, potentially enhancing bioavailability.

Conclusion

Methyl isostearate is a versatile branched-chain fatty acid ester with a distinct set of physical and chemical properties that make it suitable for a range of applications, including as a promising excipient in pharmaceutical formulations. This guide has provided a summary of its key characteristics, experimental protocols for its analysis, and an exploration of its potential biological activity and applications in drug development. Further research into its specific biological interactions and the generation of more comprehensive experimental data will undoubtedly expand its utility in the pharmaceutical and other scientific fields.

References

- 1. Isooctadecanoic acid,methyl ester | 68517-10-2 [chemnet.com]

- 2. methyl isostearate, 68517-10-2 [thegoodscentscompany.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. parchem.com [parchem.com]

- 5. scribd.com [scribd.com]

- 6. 68517-10-2 异十八烷酸甲酯 Isooctadecanoic acid,methyl ester - CAS数据库 [cheman.chemnet.com]

- 7. 68517-10-2 CAS Manufactory [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct biological activities of isomers from several families of branched fatty acid esters of hydroxy fatty acids (FAHFAs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Potential physio-pathological effects of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. Studies on the efficacy of methyl esters of n-alkyl fatty acids as penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Iso-Fatty Acids in Bacterial Cell Membrane Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acids (BCFAs), particularly iso- and anteiso-fatty acids, are integral components of the cell membranes of many bacterial species, playing a critical role in maintaining membrane fluidity, integrity, and function. This technical guide provides an in-depth exploration of the function of iso-fatty acids in bacterial cell membranes, covering their biosynthesis, their influence on membrane biophysical properties, and their significance in bacterial adaptation to environmental stresses. The guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and quantitative data to facilitate further investigation and therapeutic innovation.

Introduction

The bacterial cell membrane is a dynamic and essential barrier that orchestrates a multitude of cellular processes, from nutrient transport to signal transduction. The composition of the membrane's lipid bilayer is a key determinant of its physical properties and, consequently, its biological functions. In many bacteria, particularly Gram-positive species, branched-chain fatty acids (BCFAs) of the iso and anteiso series are major constituents of membrane phospholipids (B1166683).[1][2] These fatty acids, with their methyl branch at the penultimate (iso) or antepenultimate (anteiso) carbon, introduce packing disruptions in the lipid bilayer, thereby modulating membrane fluidity.[3] Understanding the precise functions of iso-fatty acids is paramount for elucidating mechanisms of bacterial survival and for the development of novel antimicrobial strategies that target membrane integrity.

Biosynthesis of Iso-Fatty Acids

The synthesis of iso-fatty acids in bacteria follows the general fatty acid synthesis (FASII) pathway but is distinguished by its initiation step. The process begins with the formation of specific branched-chain acyl-CoA primers derived from the catabolism of branched-chain amino acids.

-

Isobutyryl-CoA , derived from valine, serves as the primer for the synthesis of even-numbered iso-fatty acids (e.g., iso-C14:0, iso-C16:0).

-

Isovaleryl-CoA , derived from leucine, is the primer for odd-numbered iso-fatty acids (e.g., iso-C15:0, iso-C17:0).

-

2-Methylbutyryl-CoA , derived from isoleucine, initiates the synthesis of anteiso-fatty acids.

These primers are then utilized by the enzyme β-ketoacyl-ACP synthase III (FabH), which catalyzes the initial condensation reaction with malonyl-ACP, committing the primer to the fatty acid elongation cycle. The subsequent elongation steps are carried out by the enzymes of the FASII pathway. The metabolism of branched-chain amino acids, therefore, directly controls the structure of membrane phospholipids.[4]

Function of Iso-Fatty Acids in the Cell Membrane

Iso- and anteiso-fatty acids are crucial for maintaining the optimal physical state of the bacterial membrane, a concept known as homeoviscous adaptation. Their branched structure disrupts the ordered packing of acyl chains, thereby increasing membrane fluidity.

Membrane Fluidity and Phase Behavior

The presence of methyl branches in iso- and anteiso-fatty acids lowers the melting temperature of the phospholipids into which they are incorporated. Anteiso-fatty acids, with their methyl group further from the end of the acyl chain, are more effective at increasing membrane fluidity than their iso-counterparts.[3] This is critical for bacteria that experience fluctuations in environmental temperature. As the temperature decreases, bacteria often increase the proportion of anteiso-fatty acids to counteract the rigidifying effect of the cold.[5]

Atomistic simulations have provided quantitative support for the fluidizing effect of branched-chain fatty acids. Increasing the proportion of straight-chain fatty acids at the expense of branched-chain fatty acids leads to a thickening and ordering of the bilayer, as well as a higher bilayer viscosity and bending modulus.[6] A sharp transition in these properties is observed at around 20% straight-chain fatty acid content, suggesting a phase change.[6]

Table 1: Fatty Acid Composition of Chryseobacterium frigidisoli PB4T at Different Temperatures

| Fatty Acid | 20°C (%) | 14°C (%) | 10°C (%) | 5°C (%) | 0°C (%) |

| iso-C15:0 | 35.8 | 34.9 | 29.1 | 24.5 | 20.1 |

| iso-C17:1ω7 | 10.2 | 11.5 | 18.3 | 15.4 | 12.8 |

| anteiso-C15:0 | 14.7 | 15.1 | 16.5 | 18.9 | 22.4 |

| anteiso-C17:9,13-dienoic | 2.1 | 2.5 | 3.2 | 4.1 | 5.5 |

Data adapted from[7]. Major fatty acids (>10%) are in bold.

Membrane Permeability and Integrity

While direct quantitative data correlating iso-fatty acid percentage with the permeability coefficients of specific solutes is sparse, changes in membrane fluidity are intrinsically linked to permeability. A more fluid membrane, rich in branched-chain fatty acids, is generally more permeable to water and small solutes. However, the bacterial cell must maintain a delicate balance; excessive fluidity can compromise the membrane's barrier function, leading to leakage of essential cytoplasmic contents.

Studies have shown that a decrease in membrane fluidity in E. coli, induced by a reduction in unsaturated fatty acids, does not necessarily lead to a catastrophic loss of the membrane's permeability barrier, even under conditions that inhibit growth.[8][9] This suggests that bacteria have robust mechanisms to maintain membrane integrity despite significant changes in lipid composition.

Response to Environmental Stress

The ability to modulate the iso- and anteiso-fatty acid content of the cell membrane is a key strategy for bacterial survival under various stress conditions.

-

Temperature Stress: As mentioned, a decrease in temperature often triggers an increase in the proportion of anteiso-fatty acids to maintain membrane fluidity.[5][7] Conversely, at higher temperatures, the proportion of iso- and straight-chain fatty acids may increase to reduce fluidity.

-

pH Stress: Some bacteria also alter their branched-chain fatty acid composition in response to changes in pH. For example, Chryseobacterium frigidisoli PB4T shows changes in its fatty acid profile when cultivated at different pH values.[7]

-

Antimicrobial Peptides (AMPs): The fatty acid composition of the membrane can influence a bacterium's susceptibility to antimicrobial peptides. While direct quantitative correlations are still an active area of research, it is known that changes in membrane fluidity and charge, which are influenced by the fatty acid profile, can affect the binding and insertion of AMPs. For instance, increased membrane fluidity due to a higher proportion of branched-chain fatty acids can impact the efficacy of daptomycin, a lipopeptide antibiotic.

Table 2: Fatty Acid Composition of Bacillus subtilis Strains with Altered Branched-Chain Fatty Acid Content

| Strain | Supplement | iso-BCFA (%) | anteiso-BCFA (%) | Straight-Chain FA (%) |

| Wild-Type | None | 24 | 66 | 10 |

| Δbkd | Isobulyric acid (IB) | 77 | 10 | 13 |

| Δbkd | 2-Methylbutyric acid (MB) | 11 | 77 | 12 |

Data adapted from[8]. BCFA: Branched-Chain Fatty Acid. The Δbkd strain is auxotrophic for branched-chain fatty acid precursors.

Experimental Protocols

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the extraction and derivatization of fatty acids from bacterial cells for analysis by GC-MS.

Materials:

-

Bacterial cell culture

-

Methanol (B129727), Chloroform (B151607), Hexane (B92381) (GC grade)

-

Anhydrous HCl in methanol (1.25 M)

-

Sodium bicarbonate solution (100 mg/mL)

-

Internal standard (e.g., heptadecanoic acid)

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer, Centrifuge, Water bath or heating block, Nitrogen evaporator

Procedure:

-

Cell Harvesting: Pellet a known volume of bacterial culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., PBS) to remove media components.

-

Lipid Extraction (Bligh-Dyer method): a. Resuspend the cell pellet in a known volume of water. b. Add a mixture of chloroform and methanol (typically 1:2 v/v) to the cell suspension. c. Vortex vigorously to ensure thorough mixing and cell lysis. d. Add chloroform and water to achieve a final chloroform:methanol:water ratio of 1:1:0.9, which induces phase separation. e. Centrifuge to separate the phases. The lower chloroform phase contains the lipids. f. Carefully collect the lower chloroform phase into a clean glass tube.

-

Saponification and Methylation (to form Fatty Acid Methyl Esters - FAMEs): a. Evaporate the chloroform from the lipid extract under a stream of nitrogen. b. Add anhydrous HCl in methanol to the dried lipid extract. c. Add the internal standard. d. Seal the tube tightly and heat at 80°C for 1 hour to simultaneously saponify the lipids and methylate the fatty acids. e. Cool the tube to room temperature.

-

FAME Extraction: a. Add hexane to the tube and vortex to extract the FAMEs into the hexane phase. b. Add sodium bicarbonate solution to neutralize the acid and vortex again. c. Centrifuge to separate the phases. d. Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

-

GC-MS Analysis: a. Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase). b. Use a temperature program that allows for the separation of the different FAMEs. c. Identify the FAMEs based on their retention times and mass spectra by comparison to known standards and mass spectral libraries. d. Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Assessment of Membrane Fluidity using the Fluorescent Probe Laurdan

This protocol describes the use of the fluorescent probe Laurdan to measure changes in membrane fluidity in whole bacterial cells. Laurdan's emission spectrum is sensitive to the polarity of its environment, which changes with the packing of lipid acyl chains.

Materials:

-

Bacterial cell culture

-

Laurdan stock solution (in a suitable solvent like DMSO or ethanol)

-

Buffer (e.g., PBS)

-

Fluorometer or fluorescence plate reader with excitation at ~350 nm and emission detection at ~440 nm and ~490 nm.

Procedure:

-

Cell Preparation: Grow bacterial cells to the desired growth phase. Harvest the cells by centrifugation and wash them with buffer. Resuspend the cells in buffer to a standardized optical density (e.g., OD600 of 0.2-0.5).

-

Laurdan Staining: a. Add Laurdan stock solution to the cell suspension to a final concentration of 5-10 µM. b. Incubate in the dark at the desired temperature for 30-60 minutes to allow the probe to incorporate into the cell membranes.

-

Fluorescence Measurement: a. Transfer the stained cell suspension to a cuvette or a microplate well. b. Excite the sample at ~350 nm and record the emission fluorescence intensities at ~440 nm (I440) and ~490 nm (I490).

-

Calculation of Generalized Polarization (GP): a. Calculate the GP value using the following formula: GP = (I440 - I490) / (I440 + I490) b. An increase in the GP value corresponds to a decrease in membrane fluidity (more ordered membrane), while a decrease in GP indicates an increase in membrane fluidity (more disordered membrane).

Implications for Drug Development

The unique composition and critical functions of branched-chain fatty acids in bacterial membranes present attractive targets for the development of novel antimicrobial agents.

-

Inhibition of Biosynthesis: Targeting the enzymes involved in the synthesis of branched-chain fatty acid primers or the FabH enzyme could specifically disrupt membrane biogenesis in susceptible bacteria.

-

Membrane-Disrupting Agents: A deeper understanding of how iso-fatty acids influence membrane properties can inform the design of membrane-active compounds that selectively disrupt bacterial membranes with high branched-chain fatty acid content.

-

Potentiating Existing Antibiotics: Modulating the fatty acid composition of the membrane could potentially increase the susceptibility of bacteria to existing antibiotics, particularly those that need to cross the cell membrane to reach their intracellular targets.

Conclusion

Iso-fatty acids are not merely passive structural components of the bacterial cell membrane; they are dynamic modulators of membrane fluidity, integrity, and function. Their synthesis is tightly linked to amino acid metabolism, and their relative abundance is finely tuned in response to environmental cues. For researchers, a thorough understanding of the role of these unique lipids is essential for a complete picture of bacterial physiology and adaptation. For drug development professionals, the pathways and functions associated with iso-fatty acids offer promising avenues for the discovery and design of next-generation antimicrobial therapies. This guide provides a foundational framework of the current knowledge, quantitative data, and experimental methodologies to support and inspire future research in this critical area.

References

- 1. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Changes in Membrane Fatty Acid Composition of Pediococcus sp. Strain NRRL B-2354 in Response to Growth Conditions and Its Effect on Thermal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Basis of Bacterial Outer Membrane Permeability Revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Improving the Activity of Antimicrobial Peptides Against Aquatic Pathogen Bacteria by Amino Acid Substitutions and Changing the Ratio of Hydrophobic Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipidation of Antimicrobial Peptides as a Design Strategy for Future Alternatives to Antibiotics | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Impact of Bacterial Membrane Fatty Acid Composition on the Failure of Daptomycin To Kill Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Nature's Hidden Lipids: A Technical Guide to Discovering Novel Branched-Chain Fatty Acids in Environmental Samples

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics continues to reveal the profound impact of fatty acids on biological systems. Among these, branched-chain fatty acids (BCFAs) represent a fascinating and underexplored class of molecules. Primarily synthesized by bacteria, BCFAs are integral components of cell membranes and are increasingly recognized for their potent biological activities, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] Environmental samples, from deep-sea sediments to terrestrial soils and microbial mats, offer a vast and largely untapped reservoir of novel BCFA structures with significant potential for drug discovery and development.

This technical guide provides an in-depth overview of the methodologies required to identify, quantify, and characterize novel BCFAs from complex environmental matrices. It details the experimental workflow from sample acquisition to structural elucidation and presents a summary of recently identified novel BCFAs. Furthermore, it explores the known biological significance of these molecules, offering a framework for their potential therapeutic applications.

The Landscape of Novel Branched-Chain Fatty Acids

Bacteria are the primary producers of BCFAs, utilizing them to regulate cell membrane fluidity and adapt to environmental stressors.[3] Consequently, environments with rich microbial communities are fertile grounds for the discovery of new BCFAs. While iso- and anteiso- BCFAs are the most common, with a methyl branch at the penultimate or antepenultimate carbon respectively, recent discoveries have unveiled more complex structures.[3]

A notable example includes a series of novel 2-methylated and 4-methylated fatty acids discovered in a halophilic Bacillus species isolated from salt pans.[4][5] These findings underscore the chemical diversity that can be found in unique and extreme environments.

Table 1: Examples of Novel BCFAs Identified in Environmental & Microbial Samples

| Branched-Chain Fatty Acid | Source Organism/Environment | Analytical Method(s) Used | Reference |

| 4,9-Dimethyldecanoic acid | Halophilic Bacillus sp. | GC-MS, N-acylpyrrolidide derivatization | [4][5] |

| 4,11-Dimethyldodecanoic acid | Halophilic Bacillus sp. | GC-MS, N-acylpyrrolidide derivatization | [4][5] |

| 4,10-Dimethyldodecanoic acid | Halophilic Bacillus sp. | GC-MS, N-acylpyrrolidide derivatization | [4][5] |

| 4,13-Dimethyltetradecanoic acid | Halophilic Bacillus sp. | GC-MS, N-acylpyrrolidide derivatization | [4][5] |

| 2,13-Dimethyltetradecanoic acid | Halophilic Bacillus sp. | GC-MS, Co-elution with synthetic standards | [4][5] |

| 2,12-Dimethyltetradecanoic acid | Halophilic Bacillus sp. | GC-MS, Co-elution with synthetic standards | [4][5] |

Experimental Workflow for BCFA Discovery

The process of discovering novel BCFAs is a multi-step analytical journey that requires careful sample handling, robust extraction and separation techniques, and powerful analytical instrumentation. The general workflow is outlined below.

Detailed Experimental Protocols

A successful BCFA discovery campaign hinges on meticulous execution of analytical protocols. Below are detailed methodologies for the key steps in the workflow.

Protocol 1: Total Lipid Extraction from Soil/Sediment

This protocol is adapted from standard methods for extracting microbial fatty acids from environmental samples.[6]

-

Sample Preparation: Lyophilize (freeze-dry) 1-5 grams of the soil or sediment sample to remove water.

-

Extraction Buffer: Prepare a single-phase extraction buffer consisting of chloroform, methanol, and a phosphate (B84403) buffer (e.g., 50 mM, pH 7.4) in a 1:2:0.8 volumetric ratio.

-

Extraction: Add the extraction buffer to the lyophilized sample in a Teflon tube. Vortex vigorously for 1 minute and then incubate in a sonicating water bath for 10 minutes. Repeat this cycle three times.

-

Phase Separation: Centrifuge the sample at 2,500 x g for 15 minutes to pellet the solid material. Decant the supernatant containing the total lipid extract into a clean glass tube.

-

Solvent Removal: Evaporate the solvent from the lipid extract under a stream of nitrogen gas at 30-35°C until dryness.

-

Storage: Resuspend the dried lipid extract in a small volume of chloroform/methanol (1:1, v/v) and store at -20°C until further processing.

Protocol 2: Fractionation and Transesterification to FAMEs

This protocol isolates phospholipid fatty acids (PLFAs), which are characteristic of living microbial biomass, and converts them into volatile fatty acid methyl esters (FAMEs) for GC-MS analysis.[6]

-

Phospholipid Isolation:

-

Condition a solid-phase extraction (SPE) silica (B1680970) column (e.g., 500 mg) with chloroform.

-

Load the resuspended total lipid extract onto the column.

-

Elute neutral lipids with 5 mL of chloroform.

-

Elute glycolipids with 5 mL of acetone.

-

Elute the target phospholipids (B1166683) with 5 mL of methanol.

-

Dry the phospholipid fraction under a stream of nitrogen.

-

-

Mild Alkaline Methanolysis:

-

To the dried phospholipid fraction, add 1 mL of a 0.5 M methanolic potassium hydroxide (B78521) (KOH) solution.

-

Incubate the mixture in a water bath at 37°C for 15 minutes. This cleaves the fatty acids from the glycerol (B35011) backbone and methylates them simultaneously.

-

Neutralize the reaction by adding 1 mL of 1.0 M acetic acid.

-

Add 2 mL of hexane (B92381), vortex for 1 minute, and centrifuge to separate the phases.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean GC vial.

-

Repeat the hexane extraction and pool the extracts.

-

Dry the final FAMEs sample under nitrogen and resuspend in a known volume of hexane for GC-MS analysis.

-

Protocol 3: GC-MS Analysis and Structure Elucidation

Gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for BCFA analysis.[7][8][9]

-

Instrumentation: Use a gas chromatograph equipped with a capillary column (e.g., a 5%-phenyl-methylpolysiloxane column) and coupled to a mass spectrometer.[6]

-

GC Program:

-

Injector Temperature: 250°C.

-

Oven Program: Initial temperature of 190°C, ramp at 10°C/min to 285°C and hold for 10 minutes.[6]

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 550.

-

-

Identification:

-

Initial identification is performed by comparing retention times and mass spectra to commercial FAME libraries (e.g., NIST, Wiley).[8]

-

The location of methyl branches in novel BCFAs can be challenging to determine solely by standard EI-MS.[7][10] Tandem mass spectrometry (MS/MS) of the molecular ion can provide specific fragments that help pinpoint branch locations.[10]

-

For unambiguous structure elucidation, derivatization to picolinyl esters or N-acylpyrrolidides can be employed, as these derivatives produce diagnostic fragments upon MS analysis that clearly indicate the position of methyl branches.[4][5]

-

Biological Significance and Signaling Pathways

BCFAs are not merely structural components; they are bioactive molecules that can modulate cellular processes. Their incorporation into mammalian cell membranes can alter membrane fluidity, impacting signaling cascades.[1] Studies have shown that BCFAs possess anti-cancer, anti-inflammatory, and neuroprotective properties.[2]

One of the key mechanisms underlying the anti-inflammatory effects of BCFAs is their interaction with peroxisome proliferator-activated receptors (PPARs). PPARs are nuclear receptors that regulate gene expression involved in lipid metabolism and inflammation.

As shown in Figure 2, BCFAs can act as agonists for PPARs. Upon binding, the PPAR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes. This binding can lead to two key outcomes:

-

Upregulation of Anti-inflammatory Genes: The complex recruits co-activators to increase the transcription of genes that encode for anti-inflammatory proteins.

-

Transrepression of Pro-inflammatory Pathways: The activated PPAR/RXR complex can interfere with other signaling pathways, such as the NF-κB pathway, which is a master regulator of inflammation. This transrepression leads to a reduction in the expression of pro-inflammatory cytokines.

The ability of novel BCFAs from environmental sources to modulate such pathways presents a compelling opportunity for the development of new therapeutics for inflammatory diseases and cancer.

Conclusion and Future Directions

The exploration of environmental samples for novel branched-chain fatty acids is a promising frontier in lipid research and drug discovery. The methodologies outlined in this guide provide a robust framework for the systematic identification and characterization of these unique molecules. Standardized protocols for extraction, derivatization, and GC-MS analysis, combined with advanced techniques like tandem mass spectrometry, are critical for elucidating novel structures.

Future research should focus on high-throughput screening of diverse environmental niches, from hydrothermal vents to the soil microbiome, to expand the library of known BCFAs. Integrating lipidomic data with metagenomic analysis will enable the correlation of novel BCFAs with their producing microorganisms. Elucidating the mechanisms of action and specific molecular targets of these new lipids will be paramount in translating these discoveries from the environment to the clinic, potentially yielding a new generation of therapeutics for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Monomethyl branched-chain fatty acids: Health effects and biological mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Branched Chain Fatty Acid (BCFA) Content of Foods and Estimated Intake in the United States - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of novel methyl-branched chain fatty acids from a halophilic Bacillus species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extraction and Analysis of Microbial Phospholipid Fatty Acids in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 9. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 16-Methylheptadecanoate: A Potential Biomarker in Disease and Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction